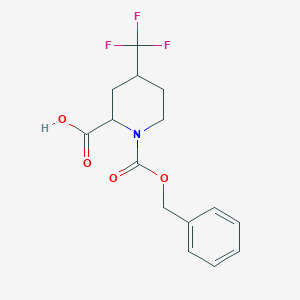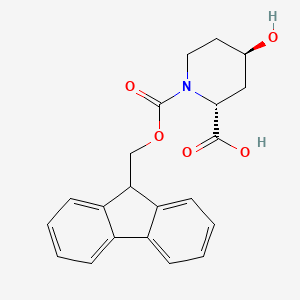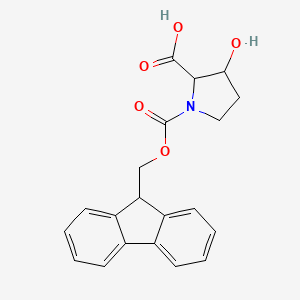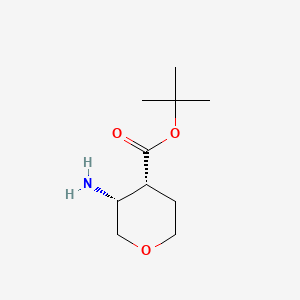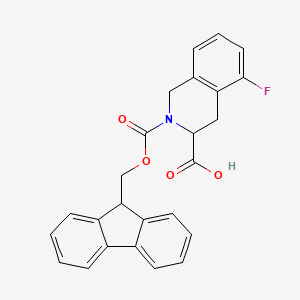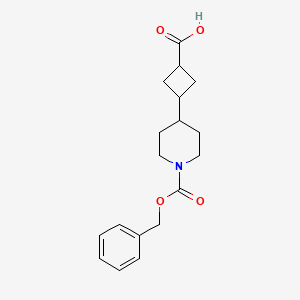
1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate is a complex organic compound that features a cyclobutane ring, a piperidine ring, and a benzyloxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyloxycarbonyl group, and finally the formation of the cyclobutane ring. Common reagents used in these steps include benzyl chloroformate, piperidine, and cyclobutanecarboxylic acid. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the piperidine and cyclobutane rings provide structural stability and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid
- 3-{1-[(fluoren-9-yl)methoxy]carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid
Comparison: Compared to similar compounds, 1-(Phenylmethyl)-4-(3-carboxycyclobutyl)-1-piperidinecarboxylate is unique due to the presence of the benzyloxycarbonyl group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
IUPAC Name |
3-(1-phenylmethoxycarbonylpiperidin-4-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-17(21)16-10-15(11-16)14-6-8-19(9-7-14)18(22)23-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMARDHSXQBBFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
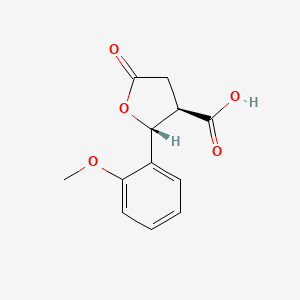
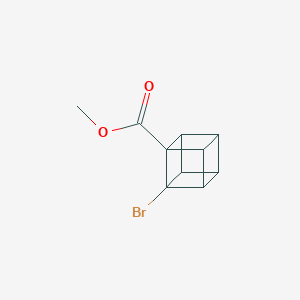
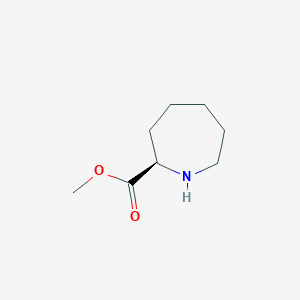

![4-{[(Benzyloxy)carbonyl]amino}cyclohex-1-ene-1-carboxylic acid](/img/structure/B8138298.png)
![Tert-butyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8138302.png)
![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B8138306.png)
![2-[3-(Boc-amino)propoxy]-acetic acid](/img/structure/B8138311.png)
